

Spectroscopic Profile of N-Acetyl-p-bromo-DL-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: AC-P-Bromo-DL-phe-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-acetyl-p-bromo-DL-phenylalanine (**AC-P-Bromo-DL-phe-OH**). Due to the limited availability of specific experimental spectra in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural analogues. Furthermore, it furnishes detailed, generalized experimental protocols for acquiring and interpreting the necessary data for the characterization of this compound.

Introduction

N-acetyl-p-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, featuring an acetyl group attached to the amine and a bromine atom at the para-position of the phenyl ring. This modification of the parent amino acid makes it a valuable building block in peptide synthesis and drug discovery, potentially influencing the compound's biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for N-acetyl-p-bromo-DL-phenylalanine. These predictions are derived from the known spectral data of structurally

related compounds, including N-acetyl-DL-phenylalanine and p-bromo-DL-phenylalanine.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted Coupling Constant (J) [Hz]	Notes
Acetyl CH_3	1.9 - 2.1	Singlet	-	The chemical shift is characteristic of an N-acetyl group.
$\beta\text{-CH}_2$	2.9 - 3.2	Doublet of Doublets (dd)	~14, ~6-8	Diastereotopic protons due to the adjacent chiral center, appearing as two signals.
$\alpha\text{-CH}$	4.5 - 4.7	Multiplet	~6-8	Coupled to the β -protons and the amide proton.
Aromatic CH (ortho to CH_2)	7.0 - 7.2	Doublet	~8-9	Two protons adjacent to the methylene-bearing carbon.
Aromatic CH (ortho to Br)	7.4 - 7.6	Doublet	~8-9	Two protons adjacent to the bromine atom.
Amide NH	7.5 - 8.5	Doublet	~7-9	Chemical shift can be broad and is solvent-dependent.
Carboxylic Acid OH	10 - 13	Broad Singlet	-	Chemical shift is highly solvent-dependent and the proton may

exchange with
D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ) [ppm]	Notes
Acetyl CH ₃	22 - 24	Characteristic for an N-acetyl methyl group.
β -CH ₂	37 - 39	Aliphatic methylene carbon.
α -CH	53 - 56	Alpha-carbon of the amino acid backbone.
Aromatic C-Br	120 - 122	Carbon atom directly bonded to the bromine.
Aromatic CH (ortho to CH ₂)	~131	Aromatic methine carbons.
Aromatic CH (ortho to Br)	~132	Aromatic methine carbons.
Aromatic C (ipso to CH ₂)	136 - 138	Quaternary aromatic carbon attached to the side chain.
Acetyl C=O	170 - 172	Carbonyl carbon of the amide.
Carboxylic Acid C=O	173 - 176	Carbonyl carbon of the carboxylic acid.

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H Stretch (Amide)	3250 - 3350	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong
C=O Stretch (Amide I)	1630 - 1660	Strong
N-H Bend (Amide II)	1510 - 1550	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-Br Stretch	500 - 600	Strong

Table 4: Predicted Mass Spectrometry Data

Ion	Expected m/z	Notes
[M+H] ⁺	286.0/288.0	Molecular ion peak in positive ion mode, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
[M-H] ⁻	284.0/286.0	Molecular ion peak in negative ion mode, with the bromine isotopic pattern.
[M+Na] ⁺	308.0/310.0	Sodium adduct, also showing the bromine isotopic pattern.
[M-COOH] ⁺	241.0/243.0	Fragment resulting from the loss of the carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of N-acetyl-p-bromo-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of N-acetyl-p-bromo-DL-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. For observing exchangeable protons (NH and OH), DMSO-d₆ is often preferred.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.
- **2D NMR (Optional but Recommended):**

- Acquire COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ^1H and ^{13}C atoms. This will aid in the definitive assignment of all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

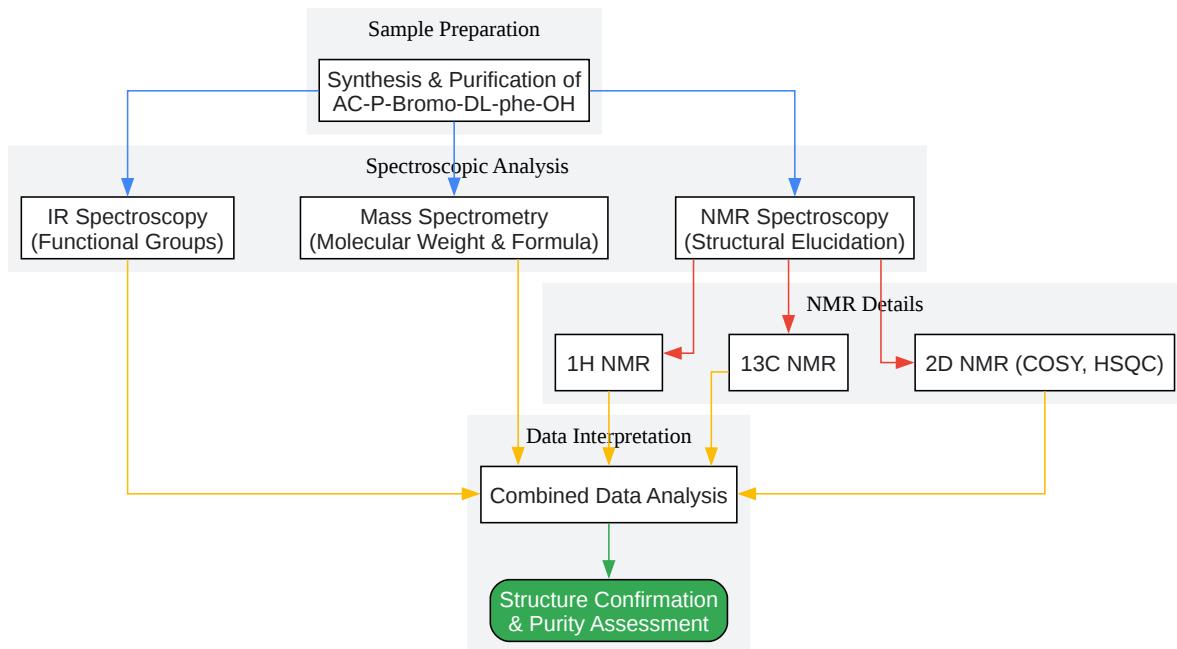
Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.
 - The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
 - High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as N-acetyl-p-bromo-DL-phenylalanine.

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